Methyl 4,4,4-trifluoro-3,3-bis(trifluoromethyl)butanoate
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Overview
Description
Methyl 4,4,4-trifluoro-3,3-bis(trifluoromethyl)butanoate is a fluorinated organic compound characterized by the presence of multiple trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4,4,4-trifluoro-3,3-bis(trifluoromethyl)butanoate typically involves the introduction of trifluoromethyl groups into a butanoate backbone. One common method is the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 4,4,4-trifluoro-3,3-bis(trifluoromethyl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylated carboxylic acids, while reduction can produce trifluoromethylated alcohols .
Scientific Research Applications
Methyl 4,4,4-trifluoro-3,3-bis(trifluoromethyl)butanoate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the development of pharmaceuticals with enhanced bioavailability and stability.
Mechanism of Action
The mechanism of action of methyl 4,4,4-trifluoro-3,3-bis(trifluoromethyl)butanoate involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly valuable in drug design, where the compound can modulate the activity of enzymes and receptors by binding to their active sites .
Comparison with Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group but differ in their functional groups and overall structure.
Trifluoromethylbenzenes: These compounds contain a benzene ring substituted with trifluoromethyl groups, offering different chemical properties and applications.
Uniqueness: Methyl 4,4,4-trifluoro-3,3-bis(trifluoromethyl)butanoate is unique due to its multiple trifluoromethyl groups, which impart distinct chemical and physical properties. This makes it particularly valuable in applications requiring high chemical stability and resistance to metabolic degradation .
Properties
IUPAC Name |
methyl 4,4,4-trifluoro-3,3-bis(trifluoromethyl)butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F9O2/c1-18-3(17)2-4(5(8,9)10,6(11,12)13)7(14,15)16/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLVDWGNNMAKDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F9O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10793012 |
Source
|
Record name | Methyl 4,4,4-trifluoro-3,3-bis(trifluoromethyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10793012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65907-99-5 |
Source
|
Record name | Methyl 4,4,4-trifluoro-3,3-bis(trifluoromethyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10793012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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